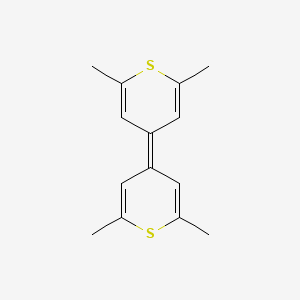
Bithiopyranylidene, 2,2',6,6'-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bithiopyranylidene, 2,2’,6,6’-tetramethyl- is an organic compound with the molecular formula C14H16S2 and a molecular weight of 248.407 g/mol . It is also known by other names such as 4H-Thiopyran, 4-(2,6-dimethyl-4H-thiopyran-4-ylidene)-2,6-dimethyl- and 4H-Thiine, 2,6-dimethyl-4-(2,6-dimethyl-4H-thiin-4-ylideno)- . This compound is characterized by its unique structure, which includes two thiopyran rings connected by a double bond.
Preparation Methods
The synthesis of Bithiopyranylidene, 2,2’,6,6’-tetramethyl- involves several steps. One common method starts with the preparation of 2,6-dimethyl-4H-thiopyran, which is then subjected to a series of reactions to form the final product. The reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the double bond between the two thiopyran rings . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Bithiopyranylidene, 2,2’,6,6’-tetramethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced sulfur-containing compounds .
Scientific Research Applications
Bithiopyranylidene, 2,2’,6,6’-tetramethyl- has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn industry, it can be used as a precursor for the production of various sulfur-containing compounds .
Mechanism of Action
The mechanism of action of Bithiopyranylidene, 2,2’,6,6’-tetramethyl- involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and other proteins, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Bithiopyranylidene, 2,2’,6,6’-tetramethyl- can be compared with other similar compounds, such as 2,2,6,6-tetramethylpiperidine and 2,2,6,6-tetramethyl-3,5-heptanedione . These compounds share some structural similarities but differ in their chemical properties and applications. For example, 2,2,6,6-tetramethylpiperidine is used as a hindered base in organic synthesis, while 2,2,6,6-tetramethyl-3,5-heptanedione is used as a ligand in coordination chemistry . The unique structure of Bithiopyranylidene, 2,2’,6,6’-tetramethyl- gives it distinct chemical properties and makes it suitable for specific applications in research and industry .
Properties
CAS No. |
42506-61-6 |
|---|---|
Molecular Formula |
C14H16S2 |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
4-(2,6-dimethylthiopyran-4-ylidene)-2,6-dimethylthiopyran |
InChI |
InChI=1S/C14H16S2/c1-9-5-13(6-10(2)15-9)14-7-11(3)16-12(4)8-14/h5-8H,1-4H3 |
InChI Key |
KIVKMHQZJLNIOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(SC(=C2)C)C)C=C(S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















